molecular formula C12H17N3O6 B221002 Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate

Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate

Cat. No. B221002
M. Wt: 299.28 g/mol
InChI Key: BQBULHXGWYTPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate, commonly known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of compounds known as nitroaromatics, which have been shown to possess anti-inflammatory, anti-tumor, and antimicrobial properties.

Mechanism of Action

E3330 inhibits the activity of NF-κB and PARP-1 by covalently modifying the cysteine residues in these proteins. This modification prevents the proteins from functioning properly, leading to the inhibition of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
E3330 has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. It has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and melanoma. Additionally, E3330 has been shown to inhibit the growth of bacteria and fungi in vitro.

Advantages and Limitations for Lab Experiments

One advantage of E3330 is its specificity for NF-κB and PARP-1, which allows for targeted inhibition of these proteins. Additionally, E3330 has been shown to be well-tolerated in animal studies. One limitation of E3330 is its relatively low potency compared to other inhibitors of NF-κB and PARP-1. Additionally, E3330 has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

For E3330 include the development of more potent derivatives, the investigation of its potential as a combination therapy with other anti-inflammatory or anti-tumor agents, and the investigation of its potential as a topical treatment for skin conditions. Additionally, further studies are needed to determine the safety and efficacy of E3330 in human clinical trials.

Synthesis Methods

E3330 can be synthesized by the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with ethyl-1-(chloromethyl)propylcarbamate in the presence of a base. The resulting compound is then treated with sodium nitrite and hydrochloric acid to yield E3330.

Scientific Research Applications

E3330 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. E3330 has also been shown to possess anti-tumor properties by inhibiting the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Additionally, E3330 has been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi.

properties

Molecular Formula

C12H17N3O6

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl N-[1-(1-hydroxybutan-2-yl)-2,4-dioxopyrimidine-5-carbonyl]carbamate

InChI

InChI=1S/C12H17N3O6/c1-3-7(6-16)15-5-8(9(17)13-11(15)19)10(18)14-12(20)21-4-2/h5,7,16H,3-4,6H2,1-2H3,(H,13,17,19)(H,14,18,20)

InChI Key

BQBULHXGWYTPGS-UHFFFAOYSA-N

SMILES

CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC

Canonical SMILES

CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC

Origin of Product

United States

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